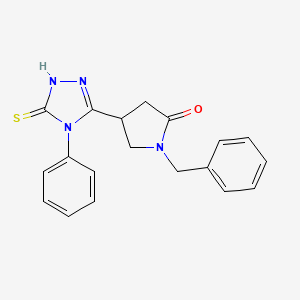![molecular formula C18H17N3O2 B6456381 7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide CAS No. 2548989-21-3](/img/structure/B6456381.png)
7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with appropriate chromene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common to ensure the high quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Wissenschaftliche Forschungsanwendungen
7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene
- (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
7-[4-(dimethylamino)phenyl]-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(2)14-7-5-11(6-8-14)12-3-4-13-9-15(17(19)22)18(20)23-16(13)10-12/h3-10,20H,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHACNMMILAIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C(=N)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B6456301.png)
![4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6456305.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6456313.png)
![N-(2,6-dimethylphenyl)-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6456325.png)

![2-(3-methylphenyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456333.png)
![3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6456338.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2,3-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456352.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluoro-4-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456353.png)
![2-(2,5-dimethylphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456355.png)
![2-{3-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6456367.png)
![3-methyl-8-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6456371.png)
![2-(3,4-dimethoxyphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456379.png)
![3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6456382.png)
